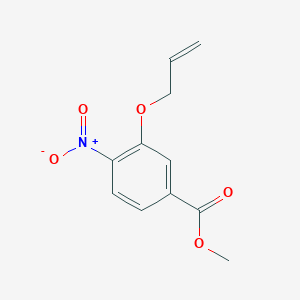

Methyl 3-allyloxy-4-nitro-benzoate

Description

Properties

Molecular Formula |

C11H11NO5 |

|---|---|

Molecular Weight |

237.21 g/mol |

IUPAC Name |

methyl 4-nitro-3-prop-2-enoxybenzoate |

InChI |

InChI=1S/C11H11NO5/c1-3-6-17-10-7-8(11(13)16-2)4-5-9(10)12(14)15/h3-5,7H,1,6H2,2H3 |

InChI Key |

BXLHXFYUDIEWBF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OCC=C |

Origin of Product |

United States |

Foundational & Exploratory

3-allyloxy-4-nitrobenzoic acid methyl ester CAS number

The following technical guide details the chemical profile, synthesis, and application of Methyl 3-(allyloxy)-4-nitrobenzoate , a critical intermediate in the synthesis of bioactive scaffolds such as cystobactamids.

Synthesis, Mechanism, and Application in Medicinal Chemistry

Executive Summary & Chemical Identity

Methyl 3-(allyloxy)-4-nitrobenzoate is a functionalized aromatic ester used primarily as a transient intermediate in the synthesis of complex pharmaceutical agents. It is generated via the O-alkylation of methyl 3-hydroxy-4-nitrobenzoate. Its structural utility lies in the allyl group , which serves as either a robust protecting group or a handle for further functionalization (e.g., Claisen rearrangement, olefin metathesis).

Chemical Profile

| Property | Data |

| Chemical Name | Methyl 3-(allyloxy)-4-nitrobenzoate |

| Common Identity | O-Allyl-3-hydroxy-4-nitrobenzoic acid methyl ester |

| CAS Number | Non-Indexed (Synthesized in situ from CAS 713-52-0 ) |

| Molecular Formula | C₁₁H₁₁NO₅ |

| Molecular Weight | 237.21 g/mol |

| Core Structure | Benzoate ester with ortho-nitro and meta-allyloxy substitution |

| Key Precursor | Methyl 3-hydroxy-4-nitrobenzoate (CAS 713-52-0 ) |

| Reagent | Allyl Bromide (CAS 106-95-6 ) |

Synthesis Protocol & Methodology

The synthesis of Methyl 3-(allyloxy)-4-nitrobenzoate follows a classic Williamson Ether Synthesis . This protocol is designed for high yield and purity, minimizing the formation of C-alkylated byproducts.

Reaction Mechanism

The reaction proceeds via an Sɴ2 mechanism . The phenolic hydroxyl group at the 3-position is deprotonated by a weak base (Potassium Carbonate) to form a phenoxide anion. This nucleophile attacks the electrophilic carbon of allyl bromide, displacing the bromide ion.

Experimental Workflow

Reagents:

-

Substrate: Methyl 3-hydroxy-4-nitrobenzoate (1.0 eq)

-

Electrophile: Allyl Bromide (1.5 – 3.0 eq)

-

Base: Potassium Carbonate (

) (1.2 – 2.0 eq) -

Solvent: N,N-Dimethylformamide (DMF) (Anhydrous)

Step-by-Step Protocol:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-hydroxy-4-nitrobenzoate (e.g., 1.94 g, 9.85 mmol) in anhydrous DMF (32 mL).

-

Deprotonation: Add Potassium Carbonate (

, 1.72 g, 11.82 mmol) in a single portion. Stir at room temperature for 15 minutes to ensure formation of the phenoxide. -

Alkylation: Add Allyl Bromide (e.g., 2.9 mL, 33.0 mmol) dropwise via syringe.

-

Note: Excess allyl bromide drives the reaction to completion and compensates for any volatility losses.

-

-

Reaction: Heat the mixture to 70°C and stir for 12–24 hours . Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS.

-

Work-up:

-

Purification: The crude product (often a yellow oil or solid) can be used directly or purified via flash column chromatography (

, Hexane/EtOAc gradient).

Visualization: Synthesis & Workflow

Figure 1: Reaction Pathway & Mechanism

Caption: Sɴ2 Alkylation pathway transforming the phenol precursor into the allyl ether product.

Figure 2: Experimental Workflow Logic

Caption: Step-by-step experimental execution for the synthesis of Methyl 3-(allyloxy)-4-nitrobenzoate.

Applications in Drug Development

This intermediate is highly valued in medicinal chemistry for its versatility. It serves as a precursor to several privileged scaffolds.

Cystobactamid Antibiotics

Research has utilized this specific intermediate in the total synthesis of Cystobactamids , a class of natural products with potent antibacterial activity against Gram-negative pathogens.[2] The allyl group allows for the introduction of diversity at the 3-position or acts as a temporary protecting group that can be removed under mild conditions (e.g.,

Benzoxazinone Formation

Reduction of the nitro group (

Claisen Rearrangement

Thermal rearrangement of the allyl ether can migrate the allyl group to the ortho position (position 2), creating a 3-hydroxy-2-allyl-4-nitrobenzoate derivative. This is a powerful method for carbon-carbon bond formation on the crowded aromatic ring.

Safety & Handling (MSDS Summary)

While specific MSDS data for the unlisted intermediate is limited, standard protocols for its precursors apply:

-

Allyl Bromide: Highly toxic, lachrymator, and flammable. Must be handled in a fume hood.

-

Nitro Compounds: Potentially explosive if heated under confinement. Avoid shock and friction.

-

General: Wear nitrile gloves, safety goggles, and a lab coat. Dispose of halogenated organic waste according to institutional regulations.

References

-

Baumann, S. et al. (2017). Structural optimization and photopharmacological studies of the cystobactamids class of natural products. Leibniz Universität Hannover.

-

Cheng, Y. et al. (2016). Synthetic studies of cystobactamids as antibiotics and bacterial imaging carriers. Royal Society of Chemistry.

-

PubChem Database. Methyl 3-hydroxy-4-nitrobenzoate (CAS 713-52-0). National Library of Medicine.

Sources

Ortho-Allyloxy Nitrobenzene: A Divergent Synthon for Heterocyclic Scaffolds

The following technical guide details the synthesis, reactivity, and application of ortho-allyloxy nitrobenzene derivatives . This scaffold serves as a "Janus-faced" synthon in organic chemistry, capable of divergent transformation into either benzofurans (via oxygen-centric rearrangement) or 1,4-benzoxazines (via nitrogen-centric reductive cyclization).

Executive Summary

Ortho-allyloxy nitrobenzene (1-allyloxy-2-nitrobenzene) represents a high-value latent bifunctional scaffold. Its utility stems from the orthogonal reactivity of its two core functional groups:

-

The Allyloxy Ether: A nucleophilic tether capable of [3,3]-sigmatropic rearrangement (Claisen) or metal-catalyzed

-allyl formation. -

The Nitro Group: An electrophilic aromatic director that serves as a masked nitrogen nucleophile (amine/hydroxylamine) upon reduction.

By tuning reaction conditions (thermal vs. reductive), researchers can selectively steer this single precursor toward two distinct, privileged pharmacophores: benzofurans and 1,4-benzoxazines .

Synthesis of the Core Scaffold

The synthesis of

Optimized Protocol: O-Allylation

-

Substrate:

-Nitrophenol (1.0 equiv) -

Reagents: Allyl bromide (1.2 equiv), Potassium Carbonate (

, 2.0 equiv). -

Solvent: DMF (Dimethylformamide) or Acetone. Note: DMF is preferred for rate; Acetone for ease of workup.

-

Conditions: 60°C for 4–6 hours.

Key Mechanistic Check: Ensure complete consumption of the starting phenol to avoid side reactions during downstream processing. The product is typically a yellow oil or low-melting solid.

Pathway A: The Thermal Claisen Rearrangement (Benzofuran Route)

Under thermal or Lewis-acid catalysis, the

Mechanism & Regioselectivity[1][2][3]

-

[3,3]-Shift: The allyl group migrates to C6, forming a cyclohexadienone intermediate.

-

Tautomerization: Rapid re-aromatization restores the benzene ring, yielding 2-allyl-6-nitrophenol .

-

Cyclization: The newly formed phenol can be cyclized onto the allyl alkene (via iodocyclization or Pd-catalysis) to form the dihydrobenzofuran or benzofuran core.

Experimental Protocol: Thermal Rearrangement

-

Setup: Dissolve

-allyloxy nitrobenzene in a high-boiling solvent (e.g., 1,2-dichlorobenzene or decalin). -

Reaction: Heat to reflux (approx. 180–200°C) for 12–24 hours.

-

Workup: Cool and purify via silica gel chromatography.

-

Yield: Typically 75–85% of 2-allyl-6-nitrophenol.

Visualization: Claisen Divergence

Caption: The thermal rearrangement pathway forces migration to the unoccupied ortho-position, creating a C-allyl phenol precursor for benzofuran synthesis.

Pathway B: Reductive Cyclization (1,4-Benzoxazine Route)

This pathway exploits the nitro group as a latent nucleophile. Reduction generates an aniline (or hydroxylamine) which then attacks the tethered allyl group. This is the primary route to 3,4-dihydro-2H-1,4-benzoxazines , a scaffold found in neuroprotective agents and anticoagulants.

Mechanism[1][2][3][4][5]

-

Reduction:

(Aniline). -

Coordination: A transition metal (Pd or Cu) coordinates the alkene.

-

Cyclization: Intramolecular nucleophilic attack by the amine onto the activated alkene (Hydroamination).

-

Isomerization: Depending on conditions, the double bond may isomerize or be hydrogenated.

Experimental Protocol: Pd-Catalyzed Reductive Cyclization

This protocol combines reduction and cyclization, often requiring a stepwise approach for maximum yield.

Step 1: Reduction to Aniline

-

Reagents: Fe powder (5 equiv),

(aq), Ethanol/Water (4:1). -

Conditions: Reflux, 2 h.

-

Product:

-Allyloxy aniline (isolate to prevent polymerization).

Step 2: Pd-Catalyzed Cyclization

-

Substrate:

-Allyloxy aniline (1.0 equiv). -

Catalyst:

(5 mol%). -

Ligand: DPEphos or

(10 mol%). -

Base:

(2.0 equiv). -

Solvent: Toluene, 100°C, 12 h.

-

Outcome: 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine (via exo-trig cyclization).

Visualization: Reductive Cyclization

Caption: The nitrogen-centric pathway converts the nitro group into a nucleophile that closes the ring onto the ether-tethered alkene.

Comparative Reactivity Data

The following table summarizes the outcome of various cyclization conditions applied to

| Reaction Type | Reagents / Conditions | Primary Product | Key Mechanism |

| Thermal | Decalin, 200°C, 12h | 2-Allyl-6-nitrophenol | [3,3]-Sigmatropic Rearrangement |

| Reductive (Fe) | Fe, AcOH, Reflux | Nitro Reduction (No Cyclization) | |

| Reductive (Zn) | Zn, Allyl Bromide, MeOH | 2,1-Benzisoxazoles | Reductive N-O Cyclization |

| Catalytic (Pd) | 1,4-Benzoxazine | Intramolecular Hydroamination | |

| Carbonylative | Pd/C, CO (60 bar), MeOH | Benzoxazin-3-one | Reductive Aminocarbonylation |

Advanced Application: Photochemical Transformation

While less common than thermal methods, the photochemistry of

-

Excitation: UV irradiation (

nm) excites the nitro group ( -

Rearrangement: The nitro group rearranges to a nitrite ester (

). -

Radical Scission: Homolysis of the O-NO bond generates an alkoxy radical and

. -

Outcome: In the presence of the allyloxy tether, the alkoxy radical can abstract a hydrogen or cyclize, leading to highly functionalized nitrones or nitroso derivatives.

References

-

Claisen Rearrangement Mechanism: Organic Chemistry Portal. "Claisen Rearrangement." Available at: [Link]

-

Synthesis of 1,4-Benzoxazines: Organic Chemistry Portal. "Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines." Available at: [Link]

-

Reductive Cyclization (Zn-Mediated): Heterocycles. "Reductive reactions of nitroarenes in the presence of allyl bromide and zinc dust." Available at: [Link] (Referenced via Search Snippet 1.11)

-

Palladium-Catalyzed Aminocarbonylation: Organic Letters. "Palladium-Catalyzed Reductive Aminocarbonylation... to 3-Alkenylquinolin-2(1H)-ones." Available at: [Link]

Integrated Structural Elucidation and Functional Validation of Methyl 3-Allyloxy-4-Nitrobenzoate

Executive Summary & Strategic Context

Methyl 3-allyloxy-4-nitrobenzoate represents a high-value multifunctional scaffold in organic synthesis, particularly as a precursor for benzoxazines, indoles, and complex heterocyclic polymers. Its utility stems from its "trinity" of reactive centers: the electrophilic ester , the reducible nitro group , and the nucleophilic/rearrangeable allyl ether .

This guide departs from standard characterization templates to focus on the interplay of these groups. For the drug development scientist, the challenge is not merely identifying the molecule, but validating the integrity of the allyl ether in the presence of the electron-withdrawing nitro group, which significantly alters the electronic landscape of the aromatic ring.

Key Analytical Challenges:

-

Electronic Deactivation: The 4-nitro group strongly deactivates the ring, affecting NMR chemical shifts and altering the kinetics of potential Claisen rearrangements.

-

Chromatographic Co-elution: Potential hydrolysis products (carboxylic acids) or Claisen rearrangement isomers may co-elute on standard C18 methods without pH control.

Structural Characterization Strategy

The analytical workflow must be hierarchical: first establishing the backbone integrity (NMR/MS), then verifying functional group status (IR), and finally stress-testing the reactive centers (Thermal/Chemical validation).

Spectroscopic Profiling (The "Fingerprint")

Infrared Spectroscopy (FTIR)

The FTIR spectrum is a competition of dipoles. The nitro group and ester carbonyl dominate the high-wavenumber region.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |

| Ester C=O | 1720–1740 | Strong | Sharp stretch; frequency raised by electron-withdrawing NO₂. |

| Nitro (Asym) | 1520–1540 | Strong | Distinctive "vampire teeth" doublet with the symmetric stretch. |

| Nitro (Sym) | 1340–1360 | Strong | Paired with the asymmetric stretch; critical for confirming NO₂ presence. |

| Allyl C=C | 1640–1650 | Weak-Med | Often obscured by aromatic overtones; look for the shoulder. |

| Allyl =C-H | 3080–3100 | Weak | Diagnostic stretch above 3000 cm⁻¹ (distinct from saturated C-H). |

Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum in

-

Aromatic Region (7.5 – 8.0 ppm):

-

H-2 (Position 2): Appears as a narrow doublet or singlet (~7.6-7.8 ppm). It is shielded by the ortho-allyloxy group but deshielded by the ester.

-

H-5 (Position 5): Doublet (~7.9-8.0 ppm). Strongly deshielded by the ortho-nitro group.

-

H-6 (Position 6): Doublet of doublets (~7.7 ppm).

-

-

Allylic System (The "Signature"):

-

-OCH₂-: Doublet at ~4.7 ppm (2H).

-

-CH=: Multiplet at ~6.0–6.1 ppm (1H).

-

=CH₂: Two distinct doublets at ~5.3 ppm and ~5.5 ppm (2H) (cis/trans splitting).

-

-

Methyl Ester:

-

-OCH₃: Sharp singlet at ~3.95 ppm (3H).

-

Mass Spectrometry (MS)

-

Molecular Ion:

at m/z 237. -

Fragmentation:

-

Loss of

(M-31). -

Loss of Allyl radical (M-41).

-

Loss of

(M-46). -

Diagnostic Peak: Look for the "ortho effect" fragment characteristic of nitro-aromatics with ortho-substituents.

-

Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC) Purity Analysis

Rationale: Nitrobenzoates are prone to hydrolysis. A standard neutral method often results in peak tailing for the free acid impurity. Acidic modification is required.[1][2]

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of free acid impurities).

-

Mobile Phase B: Acetonitrile (MeCN).[3]

-

Gradient:

-

0-2 min: 20% B (Isocratic hold)

-

2-15 min: 20% -> 80% B (Linear ramp)

-

15-20 min: 80% B (Wash)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Aromatic) and 210 nm (Amide/Ester sensitivity).

-

Sample Diluent: 50:50 MeCN:Water.

Self-Validating Check: Inject a sample of Methyl 4-nitro-3-hydroxybenzoate (the hydrolysis/de-allylation impurity). It should elute before the target molecule due to the free phenolic hydroxyl group.

Protocol B: Functional Stress Test (Claisen Rearrangement)

Rationale: To validate the allyloxy group's reactivity and confirm the position of the nitro group (which blocks the para-migration), a thermal rearrangement test is definitive.

-

Setup: Dissolve 50 mg of the compound in 1 mL of diphenyl ether (high boiling point solvent).

-

Reaction: Heat to 200°C for 4 hours under nitrogen.

-

Analysis: Analyze by TLC (10% EtOAc/Hexane).

-

Expected Outcome:

-

The starting material (

) should disappear. -

A new product (

, more polar due to generated phenol) should appear. -

Mechanistic Insight: Because position 4 is blocked by

, the allyl group must migrate to position 2 (between the ester and the oxygen). If position 4 were open, a mixture would form.

-

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix for characterizing this specific scaffold.

Figure 1: Hierarchical analytical workflow ensuring both structural identity and functional reactivity.

Mechanistic Pathway: The Claisen Constraint

The specific substitution pattern of this molecule dictates its reactivity. The diagram below details the migration logic essential for confirming the 3,4-substitution pattern.

Figure 2: Regioselectivity of the Claisen rearrangement. The 4-nitro group forces migration solely to the 2-position.

References

-

Spectroscopic Data of Nitrobenzoates: National Institute of Standards and Technology (NIST). Methyl 3-nitrobenzoate - Gas Phase IR Spectrum. NIST Chemistry WebBook, SRD 69.[4] [Link]

-

Claisen Rearrangement Mechanics: Organic Chemistry Portal. Claisen Rearrangement: Mechanism and Scope. [Link]

-

HPLC Method Development for Nitro-Aromatics: U.S. Environmental Protection Agency (EPA). Method 8330B: Nitroaromatics by High Performance Liquid Chromatography (HPLC). [Link]

Sources

Technical Guide & Safety Assessment: Methyl 3-allyloxy-4-nitrobenzoate

[1]

CAS Registry Number: 326799-92-2 Chemical Family: Nitrobenzoate Ester / Allyl Ether Primary Application: Pharmaceutical Intermediate (Heterocycle synthesis, Indole/Quinoline precursors)

Part 1: Chemical Identity & Characterization[2]

This compound represents a strategic intermediate in medicinal chemistry, particularly in the synthesis of nitrogen-containing heterocycles via the Cadogan-Sundberg indole synthesis or reductive cyclization pathways. Its dual functionality (nitro group and allyl ether) makes it a versatile but reactive scaffold.

Molecular Specifications

| Parameter | Specification |

| IUPAC Name | Methyl 3-(prop-2-en-1-yloxy)-4-nitrobenzoate |

| Molecular Formula | C₁₁H₁₁NO₅ |

| Molecular Weight | 237.21 g/mol |

| SMILES | COC(=O)C1=CC(=C(C=C1)[O-])OCC=C |

| Physical State | Solid (Low-melting) or Viscous Oil (purity dependent) |

| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in Water |

Structural Analysis

The molecule features a push-pull electronic system :

-

Electron Withdrawing: The nitro group (

) at C4 and the methyl ester ( -

Reactive Handle: The allyloxy group at C3 provides a site for Claisen rearrangement (thermal migration to C2) or olefin metathesis.

Part 2: Safety Data Sheet (SDS) & Hazard Assessment

Critical Note: As a specialized research chemical, comprehensive toxicological data (LD50) is often extrapolated from close analogs (e.g., Methyl 3-hydroxy-4-nitrobenzoate). Treat with High Caution .

GHS Classification (Predicted)

Signal Word: WARNING

| Hazard Code | Hazard Statement | Mechanistic Basis |

| H302 | Harmful if swallowed | Nitroaromatics are metabolic poisons (methemoglobinemia risk). |

| H315 | Causes skin irritation | Ester hydrolysis on skin surface; lipophilic penetration. |

| H319 | Causes serious eye irritation | Standard irritant profile for benzoate esters. |

| H335 | May cause respiratory irritation | Dust/aerosol inhalation. |

| H341 | Suspected of causing genetic defects | Allyl moiety alert: Allylic ethers can be metabolically activated to alkylating agents. |

Precautionary Protocols

-

P210: Keep away from heat/sparks.[1] (Nitro compounds have high decomposition energy).

-

P261: Avoid breathing dust/fume/gas/mist.[2]

-

P280: Wear protective gloves (Nitrile > 0.11mm)/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses.[1]

Emergency Response

-

Fire: Use Water Spray, Dry Chemical, or CO₂. Do not use a solid water stream (may scatter molten material). Note: Nitro compounds produces toxic NOx fumes upon combustion.

-

Spill: Do not dry sweep. Dampen with water to prevent dust generation, then absorb with inert material (Vermiculite).

Part 3: Synthesis & Experimental Protocols

The synthesis of Methyl 3-allyloxy-4-nitrobenzoate is a classic Williamson Ether Synthesis , utilizing the acidity of the phenol proton adjacent to the electron-withdrawing nitro group.

Reaction Logic

The precursor, Methyl 3-hydroxy-4-nitrobenzoate (CAS 713-52-0), possesses a phenolic hydroxyl group. The

Validated Synthesis Protocol

Scale: 10 mmol Yield Target: 85-95%

Reagents:

-

Methyl 3-hydroxy-4-nitrobenzoate (1.97 g, 10 mmol)

-

Allyl Bromide (1.45 g, 1.04 mL, 12 mmol) [Lachrymator! Handle in hood]

-

Potassium Carbonate (

), anhydrous (2.76 g, 20 mmol) -

Solvent: DMF (Dimethylformamide) or Acetone (Reagent Grade)

Step-by-Step Methodology:

-

Setup: Flame-dry a 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.

-

Dissolution: Add Methyl 3-hydroxy-4-nitrobenzoate and 20 mL of dry DMF. Stir until dissolved.

-

Deprotonation: Add

in one portion. The solution will likely turn bright yellow/orange (phenoxide formation). Stir at Room Temperature (RT) for 15 minutes. -

Alkylation: Add Allyl Bromide dropwise via syringe.

-

Reaction:

-

In DMF: Stir at RT for 4–6 hours.

-

In Acetone: Reflux (56°C) for 6–12 hours.

-

-

Monitoring: Check TLC (Hexane:EtOAc 3:1). Product (

) is less polar than starting phenol ( -

Workup:

-

Pour mixture into 100 mL ice-water.

-

Extract with Ethyl Acetate (

mL).[3] -

Wash combined organics with water (

) and Brine ( -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: If the crude solid is off-white, recrystallize from Ethanol. If oil, purify via silica flash chromatography (Hexane/EtOAc gradient).

Synthesis Workflow Visualization

Caption: Figure 1: Williamson ether synthesis pathway converting the phenolic precursor to the allyl ether target.

Part 4: Analytical Verification

To ensure scientific integrity, the synthesized compound must meet the following spectral criteria.

Proton NMR ( -NMR, 400 MHz, )

-

Aromatic Region:

- 7.8–7.9 (d, 1H, C5-H, ortho to nitro)

- 7.6–7.7 (s, 1H, C2-H)

- 7.4–7.5 (d, 1H, C6-H)

-

Allylic Region (Distinctive):

-

6.0–6.1 (m, 1H,

-

5.3–5.5 (dd, 2H,

-

4.7 (d, 2H,

-

6.0–6.1 (m, 1H,

-

Ester:

-

3.95 (s, 3H,

-

3.95 (s, 3H,

Mass Spectrometry[6]

-

Method: ESI-MS (Positive Mode) or GC-MS.

-

Expected Ion:

or

Part 5: Stability & Storage[4][7]

-

Thermal Stability: The compound contains a nitro group and an allyl ether. Do not heat above 150°C without rigorous safety testing (DSC/ARC), as Claisen rearrangement or nitro-decomposition may occur exothermically.

-

Light Sensitivity: Store in amber vials. Nitro compounds can undergo photochemical degradation.

-

Storage Conditions: Refrigerator (

) under inert atmosphere (

References

-

ChemSRC. (2025). Methyl 3-allyloxy-4-nitro-benzoate (CAS 326799-92-2) Physicochemical Properties. Retrieved from [Link]

-

Organic Syntheses. (1928). Methyl m-nitrobenzoate (Nitration Protocol). Org. Syn. 8, 76; Coll. Vol. 1, 372. Retrieved from [Link]

-

PubChem. (n.d.).[4] Methyl 3-hydroxy-4-nitrobenzoate (Precursor Data). National Library of Medicine. Retrieved from [Link]

-

Baidu Huaxue. (2025). Upstream and Downstream Relationships for CAS 326799-92-2. Retrieved from [Link]

Methodological & Application

Application Note: Chemoselective Reduction of Methyl 3-allyloxy-4-nitrobenzoate

Executive Summary

This guide details the chemoselective reduction of Methyl 3-allyloxy-4-nitrobenzoate to Methyl 4-amino-3-allyloxybenzoate .

The primary synthetic challenge is the discrimination between the nitro group (

This protocol recommends Dissolving Metal Reductions (specifically Zinc or Iron with Ammonium Chloride) as the gold standard for this transformation. These methods operate via single-electron transfer (SET) mechanisms that are orthogonal to the hydrogenation of isolated alkenes.

Target Transformation

Figure 1: The chemoselective reduction pathway avoiding alkene saturation.

Chemical Strategy & Causality[1]

Why Standard Hydrogenation Fails

Catalytic hydrogenation involves the adsorption of both hydrogen and the

The Dissolving Metal Solution

Metals like Zinc (Zn) and Iron (Fe) in the presence of a proton source (like

-

The nitro group accepts an electron to form a radical anion.

-

Protonation and subsequent electron transfers lead to the nitroso (

), hydroxylamine ( -

Crucially: Isolated alkenes (like the allyl group) do not possess low-lying LUMOs capable of accepting electrons from Zn/Fe under these mild conditions, rendering them inert to the reaction.

Protocol A: Zinc / Ammonium Chloride (Recommended)

Profile: Mild, rapid (1–4 hours), environmentally benign, and easiest workup. Mechanism: Surface-mediated electron transfer. Selectivity: Excellent (Does not touch esters, alkenes, or nitriles).

Materials

-

Substrate: Methyl 3-allyloxy-4-nitrobenzoate (1.0 equiv)

-

Reductant: Zinc dust (Activated, <10 micron preferred) (5.0 – 10.0 equiv)

-

Proton Source: Ammonium Chloride (

) (10.0 equiv) -

Solvent: Methanol (

) and Water (

Step-by-Step Methodology

-

Activation of Zinc (Optional but Recommended):

-

Wash commercial zinc dust with 2%

for 1 minute. -

Filter and wash sequentially with water, ethanol, and diethyl ether.

-

Dry under vacuum.[1] Reason: Removes the oxide layer (

) that passivates the metal surface, ensuring rapid initiation.

-

-

Reaction Setup:

-

Dissolve Methyl 3-allyloxy-4-nitrobenzoate (1 equiv) in

(approx. 10 mL per gram of substrate). -

Add a solution of

(10 equiv) in water (approx. 2.5 mL per gram of substrate). The mixture may become cloudy. -

Note: The high equivalent of

buffers the pH, preventing the formation of azo-coupling side products.

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath) to control the initial exotherm.

-

Add Zinc dust (5 equiv) portion-wise over 10–15 minutes with vigorous stirring.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C).

-

Monitor by TLC (typically 30% EtOAc/Hexane). The starting material (yellow/UV active) should disappear, replaced by a lower Rf fluorescent spot (amine).

-

-

Workup:

-

Filter the reaction mixture through a pad of Celite to remove zinc oxide and unreacted zinc.

-

Wash the Celite pad with

or -

Concentrate the filtrate under reduced pressure to remove organic solvents.

-

Dilute the remaining aqueous residue with water and extract with Ethyl Acetate (

).[2] -

Wash combined organics with Brine, dry over

, and concentrate.[3][1]

-

Expected Result

-

Yield: 85–95%[3]

-

Appearance: Off-white to pale brown solid.

-

Purity: Often sufficient for the next step without chromatography.

Protocol B: Iron / Ammonium Chloride (The "Bechamp" Variant)

Profile: Highly scalable, very low cost, robust. Best for: Large-scale batches (>50g) where zinc cost or disposal is a factor.

Materials

-

Substrate: Methyl 3-allyloxy-4-nitrobenzoate (1.0 equiv)

-

Reductant: Iron powder (reduced) (5.0 equiv)

-

Electrolyte: Ammonium Chloride (

) (5.0 equiv) -

Solvent: Ethanol (

) / Water (

Step-by-Step Methodology

-

Preparation:

-

In a round-bottom flask equipped with a reflux condenser, suspend Iron powder (5 equiv) and

(5 equiv) in water. -

Stir vigorously at room temperature for 15 minutes to "etch" the iron surface.

-

-

Addition:

-

Add the solution of Methyl 3-allyloxy-4-nitrobenzoate in Ethanol to the aqueous iron slurry.

-

-

Reaction:

-

Heat the mixture to reflux (approx. 75–80°C) .

-

Note: Unlike Zinc, Iron reductions often require thermal energy to proceed at a practical rate.

-

Stir at reflux for 2–4 hours. Monitor by TLC.[1]

-

-

Workup (Critical Step):

-

Hot Filtration: Filter the mixture while hot through Celite. Iron sludge can clog filters; keeping it hot prevents product precipitation in the filter cake.

-

Wash the cake thoroughly with hot Ethanol.

-

Concentrate the filtrate.[3] Partition between water and Ethyl Acetate.[3][2]

-

Caution: Iron salts can form emulsions. If an emulsion forms, filter the biphasic mixture through a thin pad of Celite again.

-

Protocol C: Stannous Chloride ( )[6][7]

Profile: Homogeneous reaction, very specific, but generates stoichiometric tin waste (toxic/difficult disposal). Best for: Small scale (<1g) or if the substrate is insoluble in MeOH/EtOH/Water mixtures.

Methodology

-

Dissolve substrate in Ethyl Acetate or Ethanol .

-

Add

(5.0 equiv). -

Stir at 70°C for 2–3 hours.

-

Workup: Cool to room temperature. Pour into ice water. Neutralize carefully with saturated

(pH 8).

Experimental Workflow & Decision Matrix

Figure 2: Decision matrix for selecting the optimal reduction protocol.

Quality Control & Data Validation

To validate the success of the reaction, compare the

| Feature | Starting Material ( | Product ( | Diagnostic Change |

| Aromatic Region | Deshielded (Protons ortho to | Shielded (Protons ortho to | Significant upfield shift of aromatic protons (approx. 0.5 - 1.0 ppm). |

| Amine Protons | Absent | Broad singlet ( | Appearance of exchangeable |

| Allyl Vinyl CH | Multiplet ( | Multiplet ( | MUST REMAIN UNCHANGED. Loss indicates over-reduction. |

| Allyl Terminal | Multiplet ( | Multiplet ( | MUST REMAIN UNCHANGED. |

| Ester Methyl | Singlet ( | Singlet ( | Remains intact (confirming no hydrolysis). |

References

-

Sridharan, V., et al. (2004). "Reduction of nitrophenols by zinc and ammonium chloride in aqueous medium."[4][5] Indian Journal of Chemistry, 43B, 2243-2244.

-

Kelly, L., et al. (2016). "Chemoselective Reductions of Nitroaromatics in Water at Room Temperature." PLoS One, 11(12).

-

Gassman, P. G., & Gruetzmacher, G. (1976). "Benzoic acid, 4-amino-3-methyl-, ethyl ester." Organic Syntheses, 56, 15. (Demonstrates Fe/Acetic Acid reduction on similar scaffold).

-

Common Organic Chemistry. (n.d.). "Nitro Reduction - Common Conditions." (General overview of chemoselectivity).

-

Google Patents. (2017). "CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4." (Industrial application of Fe/NH4Cl for amino-benzoates).

Sources

Hydrolysis conditions for methyl 3-allyloxy-4-nitro-benzoate ester

Executive Summary

This guide details the chemoselective hydrolysis (saponification) of methyl 3-allyloxy-4-nitrobenzoate to its corresponding carboxylic acid, 3-allyloxy-4-nitrobenzoic acid .

While ester hydrolysis is a routine transformation, this specific substrate presents a chemoselectivity triad that requires precise condition control:

-

The Target: Efficient cleavage of the methyl ester.

-

The Bystander (Allyl Ether): Must remain intact. Allyl ethers are stable to base but sensitive to strong acids and specific transition metals.

-

The Hazard (Nitro Group): The 4-nitro group strongly activates the aromatic ring. The 3-allyloxy group (ortho to the nitro) is theoretically susceptible to Nucleophilic Aromatic Substitution (SNAr) by hydroxide ions under forcing conditions, which would lead to the impurity 3-hydroxy-4-nitrobenzoic acid.

Recommendation: The preferred method utilizes Lithium Hydroxide (LiOH) in a THF/Water system at ambient temperature. This protocol offers the highest fidelity, avoiding SNAr side reactions while ensuring complete conversion.

Chemical Context & Mechanistic Strategy

Substrate Analysis[1]

-

Substrate: Methyl 3-allyloxy-4-nitrobenzoate

-

Molecular Weight: ~237.2 g/mol

-

pKa (Product): ~3.5 (Predicted for benzoic acid derivative)

Reaction Mechanism

The reaction proceeds via a BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[1] The methoxide is then eliminated, and the resulting carboxylic acid is immediately deprotonated to the carboxylate salt, rendering the step irreversible.

Critical Control Point: Preventing SNAr

The 4-nitro group is a strong electron-withdrawing group (EWG). It activates the 3-position (ortho) toward nucleophilic attack. While the allyloxy group is a poor leaving group compared to halides, high temperatures or high concentrations of strong nucleophiles (like -OH or MeO-) can trigger displacement, yielding the nitrophenol byproduct.

Control Strategy:

-

Temperature: Maintain

40°C. -

Solvent: Use THF/Water to ensure homogeneity and moderate the nucleophilicity of the hydroxide.

Experimental Protocols

Method A: The "Gold Standard" (LiOH / THF / H₂O)

Best for: Research scale (mg to g), high purity requirements, and maximum chemoselectivity.

Reagents

-

Methyl 3-allyloxy-4-nitrobenzoate (1.0 equiv)

-

Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0 – 3.0 equiv)

-

Tetrahydrofuran (THF) (Grade: ACS or HPLC)

-

Deionized Water

Step-by-Step Protocol

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ester (1.0 equiv) in THF (concentration ~0.1 M to 0.2 M).

-

Base Addition: Dissolve LiOH·H₂O (2.5 equiv) in water. The volume of water should be 1/3 to 1/2 the volume of THF (Target ratio THF:H₂O = 3:1 or 2:1).

-

Reaction: Add the aqueous LiOH solution dropwise to the stirring ester solution at Room Temperature (20–25°C).

-

Note: The solution may turn slight yellow/orange due to the nitro group, but a deep red/brown color may indicate decomposition or SNAr.

-

-

Monitoring: Stir vigorously at RT. Monitor by TLC (typically 30% EtOAc/Hexanes) or LC-MS. Reaction is usually complete within 2–4 hours.

-

Optimization: If reaction is sluggish after 4 hours, warm to 40°C. Do not reflux.

-

-

Workup:

-

Concentrate the mixture under reduced pressure (Rotavap) to remove the majority of THF.

-

Dilute the remaining aqueous residue with water.

-

Wash (Optional but Recommended): Extract the basic aqueous layer once with Ethyl Acetate (EtOAc) or Diethyl Ether to remove any unreacted neutral ester or non-acidic impurities. Discard the organic layer.

-

-

Acidification: Cool the aqueous layer to 0°C in an ice bath. Slowly acidify to pH 2–3 using 1M HCl.

-

Observation: The product, 3-allyloxy-4-nitrobenzoic acid, should precipitate as a solid.

-

-

Isolation:

-

If Solid Precipitates: Filter the solid using a Büchner funnel, wash with cold water, and dry under vacuum.

-

If Oiling Occurs: Extract the acidified aqueous layer with EtOAc (3x). Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate to dryness.

-

Method B: Scalable Alternative (NaOH / MeOH / H₂O)

Best for: Larger scale (>10g), cost-efficiency.

Protocol Adjustments

-

Base: Use Sodium Hydroxide (NaOH) (2.0 equiv).

-

Solvent: Methanol/Water (3:1).

-

Temperature: Strict control at 0°C to RT. Avoid heating, as methoxide (generated from NaOH/MeOH equilibrium) is a harder nucleophile and increases SNAr risk.

-

Workup: Methanol must be removed thoroughly before acidification to prevent methyl ester reformation or solubility issues.

Quantitative Data & Troubleshooting

| Parameter | Method A (LiOH/THF) | Method B (NaOH/MeOH) |

| Conversion | >98% | >95% |

| Reaction Time | 2–4 Hours | 1–3 Hours |

| SNAr Risk | Low | Moderate (if heated) |

| Allyl Stability | Excellent | Good |

| Cost | Moderate | Low |

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Deep Red/Black Color | SNAr or polymerization occurring. | Lower temperature.[2] Reduce base equivalents. Switch to LiOH. |

| Incomplete Conversion | Poor solubility or insufficient base. | Add more THF to ensure homogeneity. Increase base to 3.0 equiv. |

| Product is an Oil | Trace solvent or impurities.[3] | Triturate with Hexanes/Pentane. High-vacuum dry. |

| Low Yield | Product lost in organic wash or not precipitated.[3] | Check pH of aqueous layer (must be <3). Re-extract aqueous layer with EtOAc.[4] |

Visualization

Experimental Workflow (DOT Diagram)

Caption: Optimized workflow for the saponification of methyl 3-allyloxy-4-nitrobenzoate using the LiOH/THF method.

Chemoselectivity & Mechanism (DOT Diagram)

Caption: Mechanistic bifurcation. Pathway A (Hydrolysis) is kinetically favored at RT. Pathway B (SNAr) is a thermal risk.

References

-

BenchChem. Laboratory-Scale Synthesis of 3-Methoxy-4-nitrobenzoic Acid (MNBA). (Accessed 2026).[5] Protocol for analogous methoxy-nitrobenzoate hydrolysis. Link

-

Organic Syntheses. m-Nitrobenzoic Acid. Org.[4][6] Synth. 1928, 8, 84; Coll. Vol. 1, 391. Foundational protocol for nitrobenzoate saponification. Link

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr). (2018).[7] Mechanistic background on SNAr risks in activated nitro-aromatics. Link

-

Green Chemistry (RSC). Hydrolysis and saponification of methyl benzoates.[8] (2009).[9] Comparative study of hydrolysis rates and conditions. Link

-

PubChem. Methyl 3-hydroxy-4-nitrobenzoate Data. (Accessed 2026).[5] Chemical properties of the potential SNAr byproduct. Link

Sources

- 1. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. m.youtube.com [m.youtube.com]

Troubleshooting & Optimization

Preventing hydrolysis during Claisen rearrangement of nitrobenzoates

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting Hydrolysis in Claisen-Type Rearrangements of Nitrobenzoates

Executive Summary:

You are likely encountering hydrolysis because nitrobenzoates are "activated esters." The strong electron-withdrawing nature of the nitro group (

This guide addresses two probable scenarios:

-

The Ireland-Claisen Rearrangement: Converting an allyl nitrobenzoate ester to a

-unsaturated carboxylic acid via a silyl ketene acetal. -

The Winstein (Allylic) Rearrangement: Isomerization of allyl nitrobenzoates (often used as mechanistic probes).

PART 1: DIAGNOSTIC & MECHANISTIC INSIGHT

The Core Conflict: Activation vs. Stability

In standard esters, the carbonyl is moderately electrophilic. In nitrobenzoates, the Hammett substituent constant (

The Consequence:

-

Standard Ester: Reacts with strong base (LDA/KHMDS) to form an enolate.

-

Nitrobenzoate: Reacts with strong base to form an enolate, BUT reacts faster with trace water/nucleophiles to cleave the ester bond.

Visualizing the Failure Mode The following diagram illustrates the kinetic competition between the desired rearrangement pathway and the unwanted hydrolysis pathway.

Figure 1: Kinetic competition between enolization (pathway to rearrangement) and hydrolysis (pathway to waste). Note that the nitro group activates the substrate for both pathways, but hydrolysis is often thermodynamically favored if moisture is present.

PART 2: TROUBLESHOOTING Q&A

Scenario A: Ireland-Claisen Rearrangement

User Intent: Converting an allyl ester to a carboxylic acid.

Q1: I am using LDA at -78°C, but I still recover p-nitrobenzoic acid. Why? A: LDA is a nucleophilic base. While bulky, it can still attack the highly activated carbonyl of a nitrobenzoate, especially if the temperature fluctuates or if the enolization is slow.

-

Solution: Switch to KHMDS (Potassium hexamethyldisilazide) or LiHMDS . These are sterically bulkier and less nucleophilic than LDA.

-

Protocol Shift: Use an in situ trapping method (see Protocol below). Do not pre-form the enolate; add the silylating agent (TMSCl) before or with the base to trap the enolate the microsecond it forms.

Q2: My solvent is "dry" (from a keg), but hydrolysis persists. A: "Keg dry" (50 ppm water) is insufficient for nitrobenzoates. The nitro group makes the ester so reactive that it scavenges trace moisture that standard esters would ignore.

-

Solution: Distill THF over sodium/benzophenone immediately before use, or use a dedicated column system. Add activated 4Å molecular sieves to the reaction vessel.

Q3: Can I use HMPA to speed up the reaction? A: Use with extreme caution. While HMPA promotes enolization, it is also hygroscopic and can carry water into the reaction.

-

Alternative: Use DMPU as a safer, drier alternative, but only if absolutely necessary.

Scenario B: Allylic (Winstein) Rearrangement

User Intent: Isomerizing the allyl ester (1,3-transposition).

Q4: I am heating the nitrobenzoate in acetonitrile, but it hydrolyzes. A: This is likely "Solvolysis." If your solvent is not strictly anhydrous, the mechanism shifts from an intramolecular ion-pair return (rearrangement) to an intermolecular attack by water (hydrolysis).

-

Solution: Switch to a non-polar, non-nucleophilic solvent like Toluene or Chlorobenzene . These solvents stabilize the ion pair required for rearrangement without offering a nucleophilic partner (like water) to attack the carbocation intermediate.

PART 3: EXPERIMENTAL PROTOCOLS

Protocol 1: The "Internal Quench" Ireland-Claisen

Best for preventing hydrolysis in activated esters.

Rationale: By having the silylating agent (TMSCl) present during deprotonation, the unstable enolate is trapped immediately as the Silyl Ketene Acetal (SKA), removing the opportunity for the enolate to act as a base or undergo side reactions.

Reagents:

-

Substrate: Allyl nitrobenzoate derivative (1.0 equiv)

-

Base: KHMDS (0.5 M in toluene, 1.2 equiv) — Preferred over THF to reduce moisture.

-

Trap: TMSCl (Trimethylsilyl chloride) (1.5 equiv) — Freshly distilled.

-

Solvent: Anhydrous THF (0.1 M concentration).

Step-by-Step:

-

Drying: Flame-dry a round-bottom flask under vacuum. Backfill with Argon (repeat 3x).

-

The Cocktail: Add anhydrous THF and the Substrate to the flask. Cool to -78°C .[1]

-

The Trap: Add TMSCl (neat) directly to the substrate solution. Stir for 5 minutes.

-

Note: TMSCl does not react with the ester at -78°C without base.

-

-

The Trigger: Add KHMDS dropwise over 20 minutes via syringe pump.

-

Rearrangement: Allow the mixture to warm to Room Temperature (or reflux if necessary, depending on steric bulk).

-

Monitor: Check via TLC.[9] The SKA intermediate is moisture sensitive; do not isolate.

-

-

Workup (Controlled Hydrolysis): Once rearrangement is complete, add 1M HCl or 5% NaOH (depending on desired product form) to hydrolyze the silyl ester to the carboxylic acid.

Protocol 2: Solvent Polarity Decision Matrix

Use this table to select the correct solvent system based on your specific nitrobenzoate derivative.

| Parameter | Recommended Condition | Reason |

| Solvent | Toluene or Hexanes | Non-polar solvents tighten the ion pair, favoring intramolecular rearrangement over solvolysis. |

| Additive | BSTFA (1%) | Scavenges trace protons/moisture without acting as a base. |

| Concentration | 0.05 M - 0.1 M | Dilution favors intramolecular processes (rearrangement) over intermolecular ones (polymerization/hydrolysis). |

PART 4: VISUAL DECISION TREE

Follow this logic flow to determine the root cause of your hydrolysis issue.

Figure 2: Troubleshooting logic for isolating the cause of nitrobenzoate hydrolysis.

References

-

Ireland, R. E., & Mueller, R. H. (1972). The Claisen rearrangement of allyl esters.[1] Journal of the American Chemical Society. Link

- Foundational text for the Ireland-Claisen, establishing the silyl ketene acetal mechanism.

-

Pocker, Y. (1958).[10] Intermediates in allylic rearrangements. Part I. The anionotropy of 1- and 3-phenylallyl p-nitrobenzoate. Journal of the Chemical Society. Link

- Definitive study on the rearrangement vs. hydrolysis (solvolysis)

-

Castro, A., et al. (2022). Addition–Elimination Reactions of Carboxylic Acids and Derivatives.[4] Royal Society of Chemistry. Link

- Provides quantitative data (Hammett values)

-

Burke, S. D., & Pacofsky, G. J. (1986). Synthesis of the C21–C34 fragment of antascomicin B. Journal of Organic Chemistry. Link

- Demonstrates the use of internal quenching (TMSCl present during enoliz

Sources

- 1. Synthesis of the C21–C34 fragment of antascomicin B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. homework.study.com [homework.study.com]

- 4. books.rsc.org [books.rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. Allylic rearrangement - Wikipedia [en.wikipedia.org]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. 877. Intermediates in allylic rearrangements. Part I. The anionotropy of 1- and 3-phenylallyl p-nitrobenzoate - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

Controlling regioselectivity in rearrangement of 3-allyloxy-4-nitrobenzoates

Answering the user's request.## Technical Support Center: Controlling Regioselectivity in the Rearrangement of 3-Allyloxy-4-nitrobenzoates

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of the aromatic Claisen rearrangement, specifically focusing on controlling the regioselective outcome for 3-allyloxy-4-nitrobenzoate substrates. Here, we move beyond simple protocols to explore the mechanistic underpinnings and provide actionable troubleshooting strategies to empower your research.

Introduction: The Challenge of Regioselectivity

The Claisen rearrangement is a powerful C-C bond-forming reaction, transforming aryl allyl ethers into valuable ortho-allyl phenols through a concerted[1][1]-sigmatropic shift.[2][3][4] The reaction proceeds via a cyclohexadienone intermediate which rapidly tautomerizes to restore aromaticity.[4][5][6]

For a meta-substituted substrate like a 3-allyloxy-4-nitrobenzoate, the allyl group can migrate to one of two non-equivalent ortho positions (C2 or C6), leading to a mixture of regioisomers. The electronic nature of the substituents on the aromatic ring profoundly influences this selectivity.[7][8] The strongly electron-withdrawing nitro group at the C4 position deactivates the ring, creating a unique electronic environment that complicates predictions and makes empirical optimization essential.[9] This guide provides the insights needed to master this transformation.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the rearrangement and its regioselectivity.

Q1: What is the reaction mechanism and which regioisomers are expected?

The reaction is a thermal or Lewis acid-catalyzed[1][1]-sigmatropic rearrangement. The allyl group migrates from the ether oxygen to an adjacent ortho carbon of the aromatic ring. For 3-allyloxy-4-nitrobenzoate, this results in two possible dienone intermediates that then tautomerize to form the phenolic products: 2-allyl-3-hydroxy-4-nitrobenzoate and 5-allyl-3-hydroxy-4-nitrobenzoate .

Caption: Regioselective Claisen rearrangement pathways.

Q2: How do the nitro and benzoate groups influence regioselectivity?

The regiochemical outcome is a delicate balance of electronics and sterics.

-

Nitro Group (C4): As a powerful electron-withdrawing group, it significantly reduces electron density at the ortho (C3, C5) and para (C6) positions relative to its location. This electronic pull can influence the stability of the transition states leading to the different dienone intermediates.[9]

-

Benzoate Group (C1): This electron-withdrawing group primarily influences its ortho positions (C2, C6). Its steric bulk can also disfavor migration to the adjacent C2 position.

-

Combined Effect: The interplay is complex. A study on meta-allyloxy aryl ketones found that an electron-withdrawing carbonyl group strongly directs rearrangement to the more hindered ortho position.[10] This suggests that migration to C2, which is ortho to the benzoate group, might be electronically favored, even if sterically more demanding.

Q3: What is the role of a Lewis acid catalyst?

Traditional thermal Claisen rearrangements often require high temperatures (180-250 °C), which can lead to decomposition, especially with sensitive nitroaromatics.[11][12] Lewis acids (e.g., BF₃·OEt₂, ZnCl₂, TiCl₄) offer a significant advantage by catalyzing the reaction at much lower temperatures.[12][13]

The mechanism involves coordination of the Lewis acid to the ether oxygen, which weakens the C-O bond and facilitates the[1][1]-sigmatropic shift. This coordination can also alter the electronic landscape of the substrate, thereby influencing the regioselectivity of the rearrangement.[14]

Q4: How do solvent and temperature affect the reaction?

-

Solvent: Polar solvents tend to accelerate the Claisen rearrangement.[2][15] High-boiling, non-polar solvents like decalin are common for thermal conditions, while solvents like xylene or toluene are often used for catalyzed reactions.[12]

-

Temperature: For thermal reactions, temperature is the primary driver. For catalyzed reactions, lower temperatures are feasible, which helps minimize side reactions like ether cleavage and thermal decomposition.[11][12] Microwave-assisted heating has also emerged as a powerful technique to dramatically shorten reaction times and improve yields.[13]

Troubleshooting Guide

This section provides a systematic approach to overcoming common experimental hurdles.

Caption: Troubleshooting decision tree for the rearrangement.

Issue 1: Poor Regioselectivity / Mixture of Isomers

-

Potential Cause: The intrinsic electronic and steric factors of the substrate do not strongly favor one pathway over the other under the chosen reaction conditions.

-

Troubleshooting Steps:

-

Introduce a Lewis Acid Catalyst: This is the most powerful tool for influencing regioselectivity. Different Lewis acids coordinate with varying strengths and geometries, which can preferentially stabilize one transition state over the other. A screening process is highly recommended.

-

Screen Catalysts: Start with common Lewis acids like Boron Trifluoride Etherate (BF₃·OEt₂) or Zinc Chloride (ZnCl₂). If selectivity remains poor, consider stronger options like Titanium Tetrachloride (TiCl₄).

-

Modify Reaction Temperature: Selectivity can be temperature-dependent. Systematically vary the temperature (e.g., in 10-20 °C increments) to find an optimal balance between reaction rate and selectivity.

-

| Catalyst | Typical Loading (mol%) | Temperature (°C) | Expected Outcome |

| None (Thermal) | N/A | 180 - 220 | Baseline regioselectivity, risk of decomposition. |

| ZnCl₂ | 20 - 50 | 100 - 150 | Mild catalysis, may offer moderate selectivity improvement. |

| BF₃·OEt₂ | 50 - 100 | 80 - 120 | Effective catalysis, often provides good selectivity.[13] |

| TiCl₄ | 10 - 20 | 25 - 80 | Strong Lewis acid, can dramatically alter selectivity but may increase side reactions.[16] |

Issue 2: Low Yield or Incomplete Reaction

-

Potential Cause: Insufficient thermal energy, inactive catalyst, or premature decomposition of the starting material.

-

Troubleshooting Steps:

-

Verify Catalyst Activity: Ensure the Lewis acid is anhydrous and from a reliable source. If possible, use a freshly opened bottle or titrate to determine its activity. The reaction should be run under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation by moisture.

-

Optimize Temperature and Time: Monitor the reaction closely by TLC.[11] If the starting material is consumed but the product is not forming, decomposition may be occurring. If the starting material remains, the reaction may require more energy. For thermal reactions, cautiously increase the temperature. For catalyzed reactions, consider a modest temperature increase or longer reaction time.

-

Employ Microwave Irradiation: For stubborn reactions, microwave heating can provide rapid and efficient energy input, often leading to higher yields and significantly shorter reaction times.[13]

-

Issue 3: Starting Material Decomposition or Charring

-

Potential Cause: The reaction temperature is too high, causing thermal breakdown of the nitro-containing aromatic ring.[11]

-

Troubleshooting Steps:

-

Reduce Reaction Temperature: This is the most direct solution. Decrease the temperature and compensate with a longer reaction time.

-

Switch to a Catalyzed Protocol: If you are running the reaction thermally, switching to a Lewis acid-catalyzed method is the best approach. This will allow the rearrangement to proceed at a much lower temperature, minimizing thermal decomposition.[12]

-

Experimental Protocols

This section provides a validated starting point for your experiments.

Protocol 1: Lewis Acid-Catalyzed Rearrangement using BF₃·OEt₂

Caption: Experimental workflow for a catalyzed rearrangement.

Materials:

-

3-allyloxy-4-nitrobenzoate substrate

-

Anhydrous o-xylene or toluene

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Standard glassware for inert atmosphere reactions

-

TLC plates, solvents for workup (e.g., ethyl acetate, water, brine), and silica gel for chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add the 3-allyloxy-4-nitrobenzoate (1.0 eq).

-

Solvent Addition: Add anhydrous o-xylene to achieve a concentration of 0.1-0.2 M.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Catalyst Addition: Slowly add BF₃·OEt₂ (1.0 eq) dropwise via syringe over 5 minutes. Stir the mixture at 0 °C for an additional 15 minutes.

-

Heating: Remove the ice bath and heat the reaction mixture to the desired temperature (start with 80 °C) using an oil bath.

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and carefully quench by pouring it into a separatory funnel containing saturated aqueous sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to separate the regioisomers.

Self-Validation: The success of this protocol relies on maintaining anhydrous conditions to ensure catalyst activity. The careful monitoring by TLC is crucial to avoid over-running the reaction, which could lead to side product formation.

References

- Electrogenerated Lewis Acid-Catalyzed Claisen Rearrangement of Allyl Aryl Ethers. Vertex AI Search.

- Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. Vertex AI Search.

- Electrogenerated Lewis Acid-Catalyzed Claisen Rearrangement of Allyl Aryl Ethers | Organic Letters - ACS Public

- Aromatic Claisen Rearrangement: A Technical Support Guide - Benchchem. Vertex AI Search.

- MICROWAVE INDUCED LEWIS ACID CATALYZED CLAISEN REARRANGEMENT OF O-ALLYLARYL ETHERS - TSI Journals. Vertex AI Search.

- Application Notes and Protocols for the Claisen Rearrangement of 4'-Allyloxyacetanilide Compounds - Benchchem. Vertex AI Search.

- Navigating the Claisen Rearrangement of Aryl Allyl Ethers: A Technical Support Guide - Benchchem. Vertex AI Search.

- Claisen rearrangement - Wikipedia. Vertex AI Search.

- The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory - PMC. Vertex AI Search.

- Claisen Rearrangement - Organic Chemistry Portal. Vertex AI Search.

- Claisen and Intermolecular Rearrangement of Cinnamyloxynaphthalenes. Vertex AI Search.

- The Cope and Claisen Rearrangements - Master Organic Chemistry. Vertex AI Search.

- 22.7: An Electrocyclic Reaction of the Benzene Ring: The Claisen Rearrangement - Chemistry LibreTexts. Vertex AI Search.

- Claisen Rearrangement: Mechanism, Steps & Key Examples - Vedantu. Vertex AI Search.

- Nitroaromatic Compounds, from Synthesis to Biodegrad

- Regioselectivity in Aromatic Claisen Rearrangements | Request PDF - ResearchG

- Regioselectivity of the Claisen rearrangement in meta-allyloxy aryl ketones: an experimental and computational study, and application in the synthesis of (R)-(-)-pestalotheol D - PubMed. Vertex AI Search.

- Claisen Rearrangement | OpenOChem Learn. Vertex AI Search.

- Regioselectivity in aromatic Claisen rearrangements - PubMed. Vertex AI Search.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 3. Claisen Rearrangement [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Claisen Rearrangement | OpenOChem Learn [learn.openochem.org]

- 7. researchgate.net [researchgate.net]

- 8. Regioselectivity in aromatic Claisen rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regioselectivity of the Claisen rearrangement in meta-allyloxy aryl ketones: an experimental and computational study, and application in the synthesis of (R)-(-)-pestalotheol D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Claisen Rearrangement: Mechanism, Steps & Key Examples [vedantu.com]

- 16. macmillan.princeton.edu [macmillan.princeton.edu]

Troubleshooting low yields in O-allylation of nitrophenols

Welcome to the technical support center for the O-allylation of nitrophenols. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific etherification reaction. Instead of a generic protocol, we will delve into the nuances of the reaction, addressing common pitfalls and providing evidence-based solutions in a direct question-and-answer format. Our goal is to empower you with the scientific reasoning behind each troubleshooting step, ensuring a more intuitive and successful experimental outcome.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My O-allylation reaction of 4-nitrophenol is giving a very low yield. What are the most likely causes?

Low yields in the O-allylation of nitrophenols, a variation of the Williamson ether synthesis, are frequently due to a few key factors.[1][2] The reaction involves the deprotonation of the nitrophenol to form a phenoxide, which then acts as a nucleophile to attack the allyl halide.[1]

Potential Causes & Solutions:

-

Incomplete Deprotonation: 4-nitrophenol is significantly more acidic than phenol (pKa ≈ 7.2 vs. 10) due to the electron-withdrawing nitro group, which stabilizes the resulting phenoxide anion through resonance.[3][4] However, an insufficiently strong base or improper stoichiometry can lead to incomplete formation of the nucleophile.

-

Solution: Ensure you are using at least one equivalent of a suitable base. While weaker bases like potassium carbonate (K₂CO₃) can be effective, stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (tBuOK) may be necessary, especially if the reaction is sluggish.[5] The choice of base is critical and should be strong enough to deprotonate the nitrophenol effectively.[5][6]

-

-

Side Reactions: The primary competing reaction is the base-catalyzed elimination of the allyl halide, which is more prevalent with sterically hindered reagents or at higher temperatures.[1][2] Another potential side reaction is C-alkylation, where the allyl group attaches to the aromatic ring instead of the oxygen atom.[1][7]

-

Inappropriate Solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

Q2: I'm observing multiple spots on my TLC plate, even after a long reaction time. What are these byproducts and how can I prevent them?

The presence of multiple spots on a TLC plate indicates the formation of side products. In the O-allylation of nitrophenols, the most common byproducts are unreacted starting material, the C-allylated product, and potentially products from the elimination of the allyl halide.

Likely Byproducts and Mitigation Strategies:

| Byproduct | Identification & Cause | Mitigation Strategy |

| Unreacted Nitrophenol | A polar spot on the TLC plate. Indicates incomplete reaction due to insufficient base, low temperature, or short reaction time. | Increase base equivalents, raise the temperature moderately, or extend the reaction time. Monitor the reaction progress by TLC.[11] |

| C-Allylated Nitrophenol | A less polar spot than the starting material, but potentially with similar polarity to the desired O-allylated product. Occurs because the phenoxide ion is an ambident nucleophile.[1] | Use a polar aprotic solvent like DMF or DMSO to favor O-allylation.[7] Protic solvents can solvate the oxygen atom, making the carbon positions more nucleophilic. |

| Diallyl Ether | A non-polar spot. Can form if the allyl halide reacts with any allyl alcohol generated from hydrolysis or elimination side reactions. | Ensure anhydrous reaction conditions. Use freshly distilled allyl bromide.[12] |

| Elimination Products | Volatile and may not be easily visible on TLC. Favored by high temperatures and sterically hindered bases or alkyl halides.[2] | Maintain a moderate reaction temperature (e.g., room temperature to 60 °C). Use a primary allyl halide. |

Q3: My reaction seems to work, but I'm struggling to purify the final product. What are the best practices for purification?

Purification of allyl nitrophenyl ethers can be challenging due to the potential for similar polarities between the product and certain byproducts.

Recommended Purification Workflow:

-

Aqueous Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate or dichloromethane.[13] This will remove inorganic salts and highly polar impurities. If a strong base like NaOH was used, a wash with a dilute acid (e.g., 1M HCl) can help remove any remaining phenoxide.

-

Column Chromatography: Flash column chromatography is often the most effective method for separating the desired O-allylated product from unreacted starting material and C-allylated byproducts.[12]

-

Solvent System: A gradient of ethyl acetate in hexane is typically a good starting point. The optimal solvent system should be determined by TLC analysis.

-

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be an excellent final purification step.

Data Presentation: Expected TLC Profile

| Compound | Relative Rf Value | Visualization |

| 4-Nitrophenol (Starting Material) | Low | UV active, may stain with KMnO₄ |

| 4-Nitrophenyl Allyl Ether (Product) | Medium | UV active |

| C-Allylated Byproduct | Medium-High | UV active |

| Diallyl Ether | High | May not be UV active, stains with KMnO₄ |

Experimental Protocols

Standard Protocol for O-Allylation of 4-Nitrophenol

This protocol provides a robust starting point for the synthesis of 4-nitrophenyl allyl ether.

Materials:

-

4-Nitrophenol

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Allyl Bromide

-

Dry Acetone

-

Ethyl Acetate

-

Hexane

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 4-nitrophenol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).[10]

-

Stir the mixture vigorously at room temperature for 15-20 minutes to facilitate the formation of the potassium phenoxide.

-

Add allyl bromide (1.2 eq) dropwise to the suspension.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[10]

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the crude residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography using a gradient of ethyl acetate in hexane to yield the pure 1-allyloxy-4-nitrobenzene.[10]

Visualizing the Process

Reaction Mechanism

The O-allylation of a nitrophenol follows an SN2 mechanism.[1]

Caption: General mechanism for the O-allylation of 4-nitrophenol.

Troubleshooting Workflow

A logical approach to diagnosing and solving low yield issues.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 3. chem.ualberta.ca [chem.ualberta.ca]

- 4. vaia.com [vaia.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pharmaxchange.info [pharmaxchange.info]

- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. ias.ac.in [ias.ac.in]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

Reactivity Profile: Methyl 3-Allyloxy-4-Nitrobenzoate vs. Methyl 3-Allyloxybenzoate

Executive Summary

This guide analyzes the divergent reactivity profiles of Methyl 3-allyloxy-4-nitrobenzoate (Compound A) and its non-nitrated analog, Methyl 3-allyloxybenzoate (Compound B) . While structurally similar, the introduction of the nitro group at the C4 position fundamentally alters the electronic landscape, dictating regioselectivity in [3,3]-sigmatropic rearrangements and introducing susceptibility to nucleophilic aromatic substitution (

Key Takeaway:

-

Compound A (Nitro): Functions as a "Regio-Locked" substrate for Claisen rearrangements, forcing migration to the sterically congested C2 position. It also serves as a high-reactivity electrophile for

diversifications. -

Compound B (Non-Nitro): Exhibits competitive regioselectivity (C2 vs. C4) during rearrangement and offers robust stability against nucleophiles and reducing agents.

Mechanistic Deep Dive: The Claisen Rearrangement

The most critical synthetic divergence lies in the thermal Claisen rearrangement. Both substrates undergo this concerted [3,3]-sigmatropic shift to form C-allyl phenols, but the regiochemical outcomes differ drastically.

Regioselectivity Analysis[1][2][3]

-

Methyl 3-allyloxybenzoate (Compound B): The rearrangement faces a bifurcation. The allyl group can migrate to:

-

C2 (Ortho): Located between the ester and the ether. This position is sterically crowded but electronically favored by the electron-withdrawing ester (EWG), which lowers the activation energy for migration "towards" the substituent.

-

C4 (Para): Less sterically hindered.[1]

-

Outcome: Typically yields a mixture of C2 and C4 isomers , requiring chromatographic separation.

-

-

Methyl 3-allyloxy-4-nitrobenzoate (Compound A):

-

C4 Blocked: The C4 position is occupied by the nitro group.

-

C2 Forced: Migration is mechanistically forced to the C2 position.

-

Outcome: Exclusive formation of the C2-allyl product. The nitro group effectively acts as a "blocking group," streamlining the synthesis by eliminating regioisomeric byproducts.

-

Electronic Rate Acceleration

The Claisen rearrangement rate is influenced by the electronic nature of the aromatic ring. Electron-withdrawing groups (EWGs) generally accelerate the reaction by stabilizing the transition state charge distribution.

-

Compound A: The strong -NO

and -COOMe groups act synergistically to lower the activation barrier, often allowing the reaction to proceed at lower temperatures or shorter times compared to Compound B.

Visualization of Pathways

Figure 1: Comparative Claisen rearrangement pathways showing the "Regio-Lock" effect of the nitro group.

Nucleophilic Vulnerability ( )

The presence of the nitro group creates a distinct reactivity node absent in the benzoate analog.

-

Compound A (Nitro): The nitro group at C4 is para to the methyl ester (C1) and ortho to the allyloxy group (C3).

-

Reactivity: The ring is highly activated for Nucleophilic Aromatic Substitution (

). -

Risk/Opportunity: Strong nucleophiles (e.g., methoxide, amines) may displace the nitro group (favored by the para-ester) or the allyloxy group. This requires careful selection of bases during alkylation or deprotection steps.

-

-

Compound B (Benzoate): The ring is deactivated towards

. It is robust against nucleophilic attack, making it compatible with harsh basic conditions (e.g., using NaH/DMF for alkylations without side reactions).

Comparative Data Summary

| Feature | Methyl 3-allyloxy-4-nitrobenzoate | Methyl 3-allyloxybenzoate |

| Claisen Regioselectivity | Exclusive C2 (C4 blocked) | Mixture C2 + C4 |

| Rearrangement Rate | Accelerated (EWG effect) | Standard |

| High (Activated electrophile) | Low (Inert) | |

| Reductive Stability | Low (NO | High |

| Base Compatibility | Moderate (Risk of displacement) | High |

| Primary Utility | Synthesis of functionalized indoles, benzoxazoles | General phenol homologation |

Experimental Protocols

Protocol 1: Thermal Claisen Rearrangement (High-Boiling Solvent Method)

Objective: Isolate the C-allyl phenol product.

-

Preparation: Dissolve the substrate (1.0 equiv) in a high-boiling solvent such as 1,2-dichlorobenzene or N,N-diethylaniline (0.1 M concentration).

-

Note for Nitro Analog: Ensure the solvent is anhydrous to prevent hydrolysis of the activated ester.

-

-

Reaction: Heat the mixture to 180–200 °C under an argon atmosphere.

-

Monitoring: Monitor by TLC or HPLC. The nitro compound typically reaches completion faster (2–4 hours) compared to the benzoate (4–8 hours).

-

-

Workup:

-

Dilute with diethyl ether and wash with 1M HCl (to remove aniline if used) and brine.

-

Purification:

-

Nitro Analog: Recrystallization is often sufficient due to high regiopurity.

-

Benzoate Analog: Flash column chromatography (Hexanes/EtOAc) is required to separate C2/C4 isomers.

-

Protocol 2: Chemoselective Deallylation

Objective: Cleave the allyl ether without reducing the nitro group.

-

Avoid: Pd/C + H

(Will reduce -NO -

Recommended Method (Pd-Catalyzed Nucleophilic Scavenging):

-

Dissolve substrate in dry Methanol/DCM (1:1).

-

Add 1,3-dimethylbarbituric acid (1.1 equiv) as the allyl scavenger.

-

Add Pd(PPh

) -

Stir at 30 °C. The reaction proceeds via a

-allyl palladium complex, leaving the nitro group intact.

-

References

-

Regioselectivity in Aromatic Claisen Rearrangements. PubMed. Analysis of meta-substituted allyl aryl ethers and the impact of EWGs on migration preference. Link

-

Claisen Rearrangement Mechanism & Regiochemistry. Organic Chemistry Portal. Detailed review of ortho- vs para-migration and the "blocked ortho" effect. Link

-

Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. MDPI. Comparative study on how substituents influence product ratios. Link

-

Allyl Ethers - Protecting Groups. Organic Chemistry Portal. Protocols for orthogonal deprotection of allyl ethers in the presence of reducible groups. Link

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 3-allyloxy-4-nitro-benzoate

This guide outlines the technical safety and operational protocols for handling Methyl 3-allyloxy-4-nitro-benzoate .

Note from the Senior Application Scientist: As this compound is a specific functionalized intermediate (likely in the synthesis of kinase inhibitors or antimicrobial agents), a dedicated commercial Safety Data Sheet (SDS) may be sparse or generic.[1] Therefore, this protocol applies the Precautionary Principle , deriving safety measures from its functional groups: the nitro-aromatic core (toxicity/stability) and the allyl ether moiety (reactivity/sensitization).[1]

Part 1: Executive Safety Summary

Compound Classification: Functionalized Nitro-aromatic Ester. Physical State: Typically a pale yellow to white crystalline solid.[2] Primary Hazards (Derived via SAR - Structure-Activity Relationship):

-

Acute Toxicity: Harmful if swallowed or inhaled (Nitro-group associated).

-

Sensitization: Potential skin sensitizer (Allyl moiety).

-

Reactivity: Thermally sensitive. Nitro compounds can decompose violently at high temperatures; Allyl groups are susceptible to radical polymerization or oxidation.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE alone. The presence of the nitro group requires specific barrier protection against permeation.

| Protection Zone | Recommended Equipment | Technical Rationale |

| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient.[1] Crystalline fines can bypass side shields. |